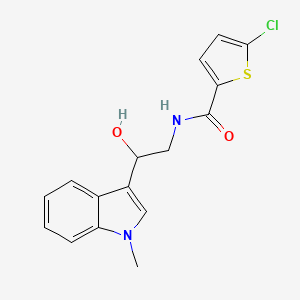

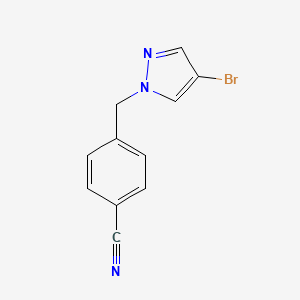

![molecular formula C17H20N2 B2619341 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine CAS No. 2241138-31-6](/img/structure/B2619341.png)

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

“4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine” is a derivative of piperidine . Piperidines are among the most important synthetic fragments for designing drugs and play a significant role in the pharmaceutical industry . Their derivatives are present in more than twenty classes of pharmaceuticals, as well as alkaloids .

Synthesis Analysis

The synthesis of piperidine derivatives involves intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . A series of 2-amino-4-(1-piperidine) pyridine derivatives, which are clinically resistant to anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1), were designed .Molecular Structure Analysis

Piperidine is a six-membered heterocycle including one nitrogen atom and five carbon atoms in the sp3-hybridized state . Piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction .Chemical Reactions Analysis

The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . A lot of reviews concerning specific methods of piperidine synthesis, functionalization, and their pharmacological application have been published .Applications De Recherche Scientifique

Medicinal Chemistry and Drug Design

Piperidines serve as essential building blocks for drug development. Their derivatives appear in over twenty classes of pharmaceuticals and alkaloids. Researchers have explored various synthetic routes to obtain substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones . The piperidine moiety is prevalent in many clinically relevant drugs, making it a valuable scaffold for medicinal chemistry.

Antimicrobial Activity

Some piperidine derivatives exhibit antimicrobial properties. These compounds have been investigated for their potential as antibacterial agents . Researchers continue to explore novel piperidine-based molecules to combat infectious diseases.

Anticancer Potential

Piperidines have also attracted attention in the field of oncology. For instance, a series of 2-amino-4-(1-piperidine) pyridine derivatives was designed as dual inhibitors for anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1) . ALK is associated with certain cancers, and targeting it has therapeutic implications.

Anti-Inflammatory and Antihypertensive Activities

Certain piperidine derivatives exhibit anti-inflammatory and antihypertensive effects . These properties make them relevant for managing cardiovascular diseases and inflammatory conditions.

Neurological Disorders

Piperidines have been explored for their potential in treating neurological disorders. Some derivatives possess anti-convulsant properties . Researchers continue to investigate their impact on neuronal function.

Orientations Futures

Piperidines and their derivatives continue to be a significant area of research in the pharmaceutical industry . The development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry . This field is expected to continue to advance with the discovery and biological evaluation of potential drugs containing the piperidine moiety .

Mécanisme D'action

Target of Action

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine, also known as 4-{2-[(piperidin-2-yl)methyl]phenyl}pyridine, primarily targets receptor tyrosine kinases, specifically the anaplastic lymphoma kinase (ALK) and c-ros oncogene 1 kinase (ROS1). These kinases play crucial roles in cell signaling pathways that regulate cell growth, differentiation, and survival .

Mode of Action

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine interacts with ALK and ROS1 by binding to their ATP-binding sites. This binding inhibits the kinase activity of these receptors, preventing the phosphorylation of downstream signaling molecules. As a result, the compound disrupts the signaling pathways that promote cancer cell proliferation and survival .

Biochemical Pathways

The inhibition of ALK and ROS1 by 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine affects several biochemical pathways, including the PI3K/AKT and MAPK/ERK pathways. These pathways are critical for cell cycle progression and apoptosis regulation. By blocking these pathways, 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine induces cell cycle arrest and promotes apoptosis in cancer cells .

Pharmacokinetics

The pharmacokinetics of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine involve its absorption, distribution, metabolism, and excretion (ADME). The compound is well-absorbed orally and exhibits good bioavailability. It is distributed widely in the body, including the central nervous system. Metabolism primarily occurs in the liver through cytochrome P450 enzymes, and the metabolites are excreted via the kidneys .

Result of Action

The molecular and cellular effects of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine include the inhibition of cancer cell proliferation and the induction of apoptosis. By targeting ALK and ROS1, the compound effectively reduces tumor growth and can lead to tumor regression in certain cancers .

Action Environment

Environmental factors such as pH, temperature, and the presence of other compounds can influence the action, efficacy, and stability of 4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine. For instance, acidic environments may affect the stability of the compound, while interactions with other drugs can alter its pharmacokinetics and pharmacodynamics .

: Source

Propriétés

IUPAC Name |

4-[2-(piperidin-2-ylmethyl)phenyl]pyridine |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H20N2/c1-2-7-17(14-8-11-18-12-9-14)15(5-1)13-16-6-3-4-10-19-16/h1-2,5,7-9,11-12,16,19H,3-4,6,10,13H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AEWDAJITIMRFLR-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CCNC(C1)CC2=CC=CC=C2C3=CC=NC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20N2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

252.35 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-[2-(Piperidin-2-ylmethyl)phenyl]pyridine | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)cinnamamide](/img/structure/B2619259.png)

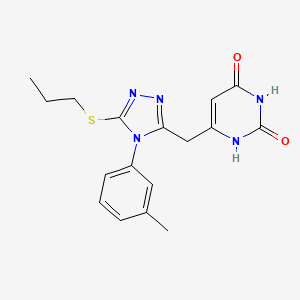

![(4-Fluorophenyl)-[4-[methyl-(6-methylpyrimidin-4-yl)amino]piperidin-1-yl]methanone](/img/structure/B2619261.png)

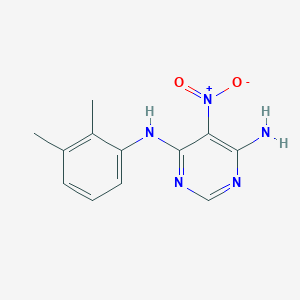

![N-(2,5-dimethylphenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2619263.png)

![N-(6-Oxaspiro[2.5]octan-2-ylmethyl)prop-2-enamide](/img/structure/B2619265.png)

![tert-butyl N-[3-bromo-2-(4-methoxyphenyl)propyl]carbamate](/img/structure/B2619267.png)

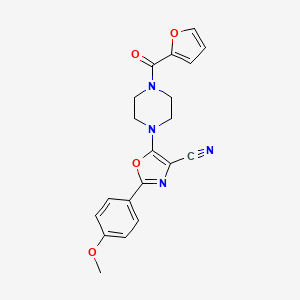

![methyl 2-(2-(8-(3-methoxyphenoxy)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)acetamido)benzoate](/img/structure/B2619268.png)

![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)benzenesulfonamide](/img/structure/B2619271.png)

![(3-benzylpyrrolidin-1-yl)(4,5,6,7-tetrahydro-1H-benzo[d]imidazol-5-yl)methanone](/img/structure/B2619272.png)

![(E)-2-(((2-amino-3-(thiophen-2-ylsulfonyl)-1H-pyrrolo[2,3-b]quinoxalin-1-yl)imino)methyl)phenol](/img/structure/B2619275.png)